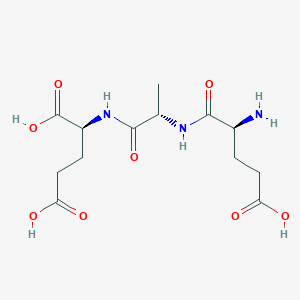

Glu-Ala-Glu

Description

Properties

Molecular Formula |

C13H21N3O8 |

|---|---|

Molecular Weight |

347.32 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]propanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C13H21N3O8/c1-6(15-12(22)7(14)2-4-9(17)18)11(21)16-8(13(23)24)3-5-10(19)20/h6-8H,2-5,14H2,1H3,(H,15,22)(H,16,21)(H,17,18)(H,19,20)(H,23,24)/t6-,7-,8-/m0/s1 |

InChI Key |

LKDIBBOKUAASNP-FXQIFTODSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The most common and reliable method for preparing specific peptides like this compound is solid-phase peptide synthesis (SPPS). This technique involves sequential addition of protected amino acids to a resin-bound peptide chain, followed by cleavage and purification.

-

- Start with a resin-bound protected glutamic acid.

- Sequentially couple alanine and then another glutamic acid using coupling agents such as PyBOP and bases like DIEA.

- After chain assembly, cleave the peptide from the resin using anhydrous hydrogen fluoride or trifluoroacetic acid.

- Purify the crude peptide by lyophilization and chromatographic techniques.

Solution-Phase Peptide Synthesis

Alternatively, this compound can be synthesized in solution by coupling protected dipeptides or amino acids, followed by deprotection steps.

-

- Prepare protected dipeptide Glu-Ala.

- Remove protecting groups selectively.

- Couple the dipeptide with a protected glutamic acid derivative.

- Final deprotection yields the target tripeptide.

Enzymatic and Hydrolytic Preparation Methods

Protein Hydrolysate-Based Production

This compound can be obtained indirectly by enzymatic hydrolysis of glutamine/glutamic acid-rich proteins, such as gluten from wheat or corn.

-

- Disperse gluten proteins in water at controlled pH and temperature.

- Hydrolyze proteins using acid and/or proteolytic enzymes.

- Control hydrolysis time to achieve partial breakdown, enriching peptides containing glutamic acid residues.

- Filter and purify hydrolysate to isolate peptides including this compound sequences.

Advantages and Limitations

-

- Utilizes inexpensive protein sources.

- Environmentally friendly and scalable.

- Produces mixtures of peptides, including this compound, useful for functional food or pharmaceutical applications.

-

- Requires extensive purification to isolate specific peptides.

- Peptide yields are lower and less specific than chemical synthesis.

Summary Data Table: Preparation Methods for this compound

Chemical Reactions Analysis

Types of Reactions

Glu-Ala-Glu can undergo various chemical reactions, including:

Oxidation: The glutamic acid residues can be oxidized to form gamma-glutamyl semialdehyde.

Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

Substitution: The amino groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like acyl chlorides. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide bonds .

Major Products Formed

The major products formed from these reactions include gamma-glutamyl semialdehyde, gamma-glutamyl alcohol, and various substituted derivatives of this compound .

Scientific Research Applications

Biostimulant Properties

Recent studies have demonstrated that amino acids, including Glu-Ala-Glu, can enhance plant growth and resilience. A notable study investigated the effects of various amino acid mixtures on tomato plants (Solanum lycopersicum L.). The combination of aspartic acid and glutamic acid (Asp + Glu) showed significant improvements in plant growth metrics compared to control groups. Specifically, the application increased net CO2 assimilation and elevated levels of proline and glucose, which are crucial for plant metabolism under stress conditions .

Key Findings:

- Growth Enhancement: Application of Asp + Glu resulted in increased biomass.

- Metabolic Impact: Enhanced synthesis of proline and glucose indicates improved stress resilience.

Nutritional Role in Plants

Glutamic acid plays a vital role in nitrogen metabolism within plants, facilitating the assimilation of nitrogen and serving as a precursor for other amino acids essential for plant health. Research has shown that the combination of amino acids can stimulate vegetative growth by optimizing metabolic pathways related to nitrogen utilization .

Summary Table: Agricultural Effects of this compound

| Application | Effect | Study Reference |

|---|---|---|

| Biostimulant | Increased plant growth | |

| Nitrogen Metabolism | Enhanced nitrogen assimilation | |

| Stress Resilience | Improved metabolic responses |

Metabolic Health and Disease Correlation

This compound has been implicated in metabolic health, particularly concerning diabetes. A study highlighted the correlation between circulating amino acids and metabolic indicators in patients with type 2 diabetes (T2D). The glutamine/glutamate (Gln/Glu) ratio was found to be a protective factor against T2D and obesity. Interestingly, lower levels of glutamine alongside higher levels of alanine were associated with an increased risk of metabolic dysfunction .

Key Findings:

- Protective Factor: Gln/Glu ratio linked to reduced risk of T2D.

- Metabolic Indicators: Significant correlations with BMI and triglyceride levels.

Summary Table: Medical Implications of this compound

| Application | Effect | Study Reference |

|---|---|---|

| Diabetes Risk Assessment | Gln/Glu ratio as a protective factor | |

| Metabolic Dysfunction | Correlation with obesity and insulin resistance |

Synthesis and Functional Studies

This compound is also relevant in biochemical research, particularly in the synthesis of peptides. The enzymatic conversion processes involving glutaminase have been explored for producing bioactive compounds such as immunomodulatory peptides. These findings suggest that this compound could serve as a substrate for synthesizing compounds with therapeutic potential .

Key Findings:

- Immunomodulatory Potential: Synthesis of bioactive peptides from this compound.

- Therapeutic Applications: Potential use in developing functional foods or supplements.

Summary Table: Biochemical Applications of this compound

Mechanism of Action

Glu-Ala-Glu exerts its effects through various molecular targets and pathways. It can modulate the activity of enzymes involved in glutathione metabolism and act as a substrate for gamma-glutamyl transferase. This enzyme catalyzes the transfer of the gamma-glutamyl group to other amino acids, playing a crucial role in cellular detoxification and antioxidant defense .

Comparison with Similar Compounds

Structural and Functional Roles

- Enzymatic Structural Motif: In venom phospholipase A2 (PLA2) enzymes, Glu-Ala-Glu forms the "elapid loop" (positions 54–56), a critical structural feature distinguishing Group IA PLA2 in cobras and kraits. This loop links α-helices and β-sheets, influencing enzyme stability and substrate interaction .

- Culinary Applications: Identified in seasoning bases, this compound contributes to umami taste by synergizing with nucleotides (e.g., inosine 5'-monophosphate) and free glutamic acid .

Comparison with Similar Compounds

This compound shares functional or structural similarities with other peptides and amino acid derivatives. Below is a comparative analysis:

Table 1: Key Features of this compound and Related Compounds

Structural and Functional Insights

Elapid Loop vs. Other Structural Motifs :

- This compound’s role in PLA2 contrasts with the His-Asp catalytic dyad in serine proteases. The tripeptide’s rigidity stabilizes PLA2’s tertiary structure, whereas shorter motifs (e.g., His-Ala in amylases) prioritize catalytic flexibility .

- Unlike BLGA’s N-terminal Glu-Ala-Gu extension, common protein tags (e.g., His-tags) lack functional roles beyond purification .

Taste Modulation: this compound enhances umami synergistically, unlike Glu-Asp or Ala-Glu, which exhibit weaker effects. Its tripeptide structure may stabilize interactions with taste receptors (e.g., T1R1/T1R3) . In contrast, free glutamic acid (as in monosodium glutamate) provides immediate umami but lacks the sustained flavor release observed in peptide-bound forms .

Enzymatic Substrates :

- Glu-Ala-Ala-Phe-2-NA serves as a chromogenic substrate for metalloendopeptidases, relying on Phe for cleavage site recognition. Glu-Ala-Gu lacks such enzymatic utility but shares glutamic acid’s role in molecular recognition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.